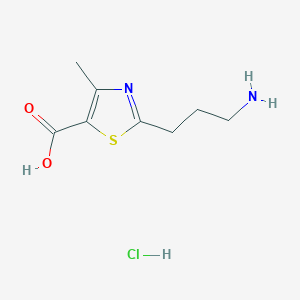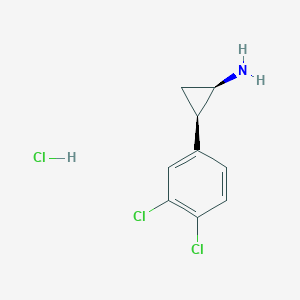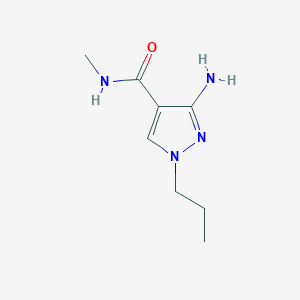
2-(3-Aminopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Aminopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride is a chemical compound with a unique structure that includes a thiazole ring, an aminopropyl group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Aminopropyl Group: The aminopropyl group can be introduced via a nucleophilic substitution reaction using 3-bromopropylamine.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under basic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The aminopropyl group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides or acyl chlorides are common reagents for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-(3-Aminopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(3-Aminopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The aminopropyl group can interact with enzymes or receptors, while the thiazole ring can participate in π-π interactions with aromatic residues in proteins. The carboxylic acid group can form hydrogen bonds, enhancing the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Aminopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid: The free base form without the hydrochloride salt.
2-(3-Aminopropyl)-4-methyl-1,3-thiazole-5-carboxamide: An amide derivative.
2-(3-Aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate: An ester derivative.
Uniqueness
2-(3-Aminopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride is unique due to its combination of functional groups, which allows for diverse chemical reactivity and biological interactions. The presence of the hydrochloride salt enhances its solubility in aqueous solutions, making it more suitable for biological applications.
Propriétés
Formule moléculaire |
C8H13ClN2O2S |
|---|---|
Poids moléculaire |
236.72 g/mol |
Nom IUPAC |
2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-5-7(8(11)12)13-6(10-5)3-2-4-9;/h2-4,9H2,1H3,(H,11,12);1H |
Clé InChI |
UZIFOBVVXBAMKD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)CCCN)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11731561.png)
![N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11731577.png)
![[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B11731584.png)
![2-[3-({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11731590.png)



![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11731619.png)
![2-methoxy-4-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11731629.png)
![3-[({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11731631.png)
![1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11731634.png)
![1-[3-(Methylsulfonyl)phenyl]cyclobutanemethanamine](/img/structure/B11731636.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11731637.png)

